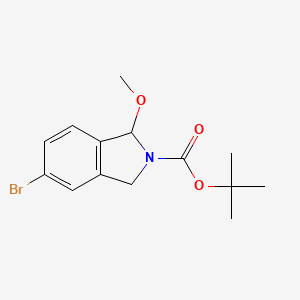
Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate: is a synthetic organic compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate typically involves the following steps:
Bromination: The starting material, isoindoline, undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Methoxylation: The brominated intermediate is then subjected to methoxylation using a methoxylating agent such as sodium methoxide in methanol.
Carboxylation: The methoxylated intermediate is further reacted with tert-butyl chloroformate in the presence of a base like triethylamine to introduce the tert-butyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed:
Substitution: Formation of methoxy-substituted isoindoline derivatives.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
Chemistry: Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new drugs targeting specific biological pathways.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials. It serves as a precursor for the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups enhances its binding affinity to target proteins and enzymes. The compound can inhibit or activate specific biological pathways, leading to its observed biological activities. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and effects.
Comparison with Similar Compounds
- Tert-butyl 5-chloro-1-methoxyisoindoline-2-carboxylate
- Tert-butyl 5-fluoro-1-methoxyisoindoline-2-carboxylate
- Tert-butyl 5-iodo-1-methoxyisoindoline-2-carboxylate
Comparison: Tert-butyl 5-bromo-1-methoxyisoindoline-2-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo derivative exhibits different reactivity patterns in substitution and oxidation reactions. The bromine atom also influences the compound’s binding affinity to biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C14H18BrNO3 |
|---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl 5-bromo-1-methoxy-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-8-9-7-10(15)5-6-11(9)12(16)18-4/h5-7,12H,8H2,1-4H3 |
InChI Key |
KKWRZRTUKUMMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1OC)C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















